molecular formula C15H21NO3 B2361209 TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE CAS No. 149354-10-9

TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE

Cat. No.: B2361209
CAS No.: 149354-10-9
M. Wt: 263.337
InChI Key: CUVFQINKSGIQML-UHFFFAOYSA-N
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Description

Tert-Butyl 7-Hydroxy-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate is a benzo[d]azepine-based building block protected by a Boc (tert-butoxycarbonyl) group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class are frequently utilized as key intermediates in the synthesis of more complex molecules targeting a range of biological pathways . For instance, closely related benzo[c]azepine derivatives have been investigated as potent and selective agonists for the peroxisome proliferator-activated receptor δ (PPARδ) , while other analogues have been explored for their potential as melanin-concentrating hormone antagonists and factor Xa inhibitors . The presence of the Boc protecting group enhances the compound's stability and solubility for synthetic manipulations, allowing for selective deprotection and further functionalization at a later stage. The hydroxy group on the benzazepine core offers a versatile handle for chemical modification, enabling researchers to explore structure-activity relationships and develop targeted therapeutic agents. Researchers should consult the safety data sheet prior to use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 7-hydroxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-6-11-4-5-13(17)10-12(11)7-9-16/h4-5,10,17H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVFQINKSGIQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149354-10-9
Record name tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
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Preparation Methods

Boronic Ester Hydrolysis Method

This method involves the oxidative hydrolysis of a boronic ester precursor. The synthesis begins with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (1 g, 3.48 mmol) dissolved in tetrahydrofuran (THF, 20 mL). Hydrogen peroxide (10 mL, 36%) and sodium hydroxide (7 mL, 1 N) are added, and the reaction proceeds at room temperature for 2 hours. The mixture is quenched with saturated sodium bisulfite, adjusted to pH 4, and extracted with ethyl acetate. Column chromatography (dichloromethane/methanol gradient) yields the target compound in 64% yield .

Key Advantages:

  • Short reaction time (2 hours).
  • High purity after chromatography.
  • Scalability for industrial applications.

Multi-Step Synthesis from 1,1-Dimethoxypropane-2-one

A six-step route developed in CN107235982B provides an alternative pathway:

Step 1: Formation of (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one

1,1-Dimethoxypropane-2-one reacts with dimethylformamide dimethyl acetal at 100°C to form the enamine intermediate.

Step 2: Cyclization with Hydrazine Hydrate

The enamine undergoes cyclization in hydrazine hydrate at 0–25°C for 16 hours to yield 3-(dimethoxymethyl)-1H-pyrazole.

Step 3: Formic Acid-Mediated Hydrolysis

Treatment with formic acid at 25°C for 12 hours generates 1H-pyrazole-3-carbaldehyde.

Step 4: Reductive Amination

The aldehyde reacts with 3-aminopropene in methanol to form N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine.

Step 5: Boc Protection

Boc anhydride in methanol introduces the tert-butoxycarbonyl (Boc) group.

Step 6: Oxidative Cyclization

Metachloroperbenzoic acid (m-CPBA) in dichloromethane facilitates oxidative cyclization to yield the final product.

Reaction Conditions and Yields:

Step Reagent/Conditions Yield
1 DMF dimethyl acetal, 100°C 85%
2 Hydrazine hydrate, 0–25°C 78%
3 Formic acid, 25°C 90%
4 Methanol, RT 82%
5 Boc anhydride, methanol 88%
6 m-CPBA, CH2Cl2 75%

Overall Yield : ~25% (cumulative).
Advantages : High regioselectivity and applicability to diverse analogs.

Comparison of Methods

Parameter Boronic Ester Hydrolysis Multi-Step Synthesis Lithiation-Trapping
Steps 1 6 2
Overall Yield 64% 25% ~40% (estimated)
Complexity Low High Moderate
Scalability High Moderate Low

Structural and Mechanistic Insights

  • Boc Group Stability : The tert-butyl carbamate group remains intact under acidic and oxidative conditions but is cleaved by HCl in dioxane.
  • Regioselectivity : The hydroxy group at position 7 is favored due to electronic effects from the benzazepine ring.
  • Crystallography : Single-crystal X-ray data confirm a torsion angle of 67° between the Boc group and the aromatic ring, minimizing steric hindrance.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in the synthesis of MDL:MFCD28119049, a histamine H3 antagonist.
  • Derivatization : The hydroxy group can be alkylated or acylated to generate prodrugs.

Chemical Reactions Analysis

tert-Butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity (Inferred) Solubility (Predicted)
TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE (Target) C16H23NO3 7-OH, tert-butyl carbamate Potential CNS modulation (GPCR binding) Moderate (logP ~2.5)
ETHYL 7-ACETAMIDO-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE C16H23N2O3 7-Acetamido, ethyl ester Enhanced metabolic stability Low (logP ~3.0)
TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE C11H18FNO3 3-F, 4-oxo piperidine Enzyme inhibition (e.g., proteases) High (logP ~1.8)
TERT-BUTYL 4-BENZYL-1-PIPERAZINECARBOXYLATE C16H24N2O2 4-Benzyl piperazine Antagonist activity (e.g., serotonin) Moderate (logP ~2.2)

Key Comparative Insights

Backbone and Functional Group Variations: The target compound’s benzazepine core distinguishes it from piperidine/piperazine-based analogs (e.g., TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE ). The fused benzene ring in benzazepines enhances aromatic interactions with hydrophobic protein pockets, whereas piperidine derivatives may favor polar interactions via their oxygen or fluorine substituents. The 7-hydroxyl group in the target compound contrasts with the 7-acetamido group in its ethyl ester analog .

Carbamate Substituents :

  • The tert-butyl carbamate group (common in all tert-butyl analogs) contributes to steric bulk and metabolic stability by shielding the carbamate linkage from enzymatic hydrolysis. This contrasts with ethyl ester derivatives (e.g., ETHYL 7-ACETAMIDO-...CARBOXYLATE ), which are more prone to esterase-mediated cleavage.

Biological Activity Trends: Piperazine derivatives like TERT-BUTYL 4-BENZYL-1-PIPERAZINECARBOXYLATE exhibit antagonist activity toward neurotransmitter receptors due to the basic nitrogen in piperazine. In contrast, the target compound’s benzazepine scaffold may favor GPCR modulation (e.g., dopamine or serotonin receptors).

Solubility and Lipophilicity: The hydroxyl group in the target compound lowers logP (predicted ~2.5) compared to analogs with non-polar substituents (e.g., ethyl ester: logP ~3.0 ). However, this remains higher than fluorinated piperidines (logP ~1.8 ), which benefit from electronegative fluorine atoms enhancing water solubility.

Biological Activity

TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE (CAS No. 149354-10-9) is a chemical compound characterized by its unique structure, which includes a benzo[d]azepine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective, anticonvulsant, and antitumor properties.

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molar Mass : 263.33 g/mol
  • Structure : The compound features a tert-butyl group and a hydroxyl group at the 7th position, contributing to its unique properties and potential applications in organic synthesis and medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects :
    • Studies have shown that compounds with a similar benzo[d]azepine framework can provide neuroprotection against oxidative stress and excitotoxicity. These effects are crucial for developing treatments for neurodegenerative diseases .
  • Anticonvulsant Activity :
    • The compound's structure suggests potential anticonvulsant properties. Compounds in the benzo[d]azepine class are often explored for their ability to modulate GABAergic activity, which is significant in seizure control.
  • Antitumor Activity :
    • Preliminary studies indicate that this compound may exhibit antiproliferative effects against various human tumor cell lines. This activity is essential for the development of new cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Description Biological Implication
Tert-butyl groupEnhances lipophilicityImproves membrane penetration
Hydroxyl groupPotential for hydrogen bondingIncreases interaction with biological targets
Benzo[d]azepine coreKnown for neuroactive propertiesContributes to anticonvulsant effects

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of benzo[d]azepines showed significant antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range .
  • Neuroprotective Studies :
    • Research demonstrated that compounds similar to TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a mechanism that could be explored for neurodegenerative disease treatment .
  • Pharmacokinetics and Toxicology :
    • Investigations into the pharmacokinetics of related compounds suggest favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for TERT-BUTYL 7-HYDROXY-4,5-DIHYDRO-1H-BENZO[D]AZEPINE-3(2H)-CARBOXYLATE?

The synthesis typically involves multi-step protocols, including:

  • Protection/Deprotection Strategies : Use of tert-butyl carbamate groups to protect reactive amines, followed by acidic or catalytic deprotection .
  • Ring Closure : Cyclization of intermediates under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM) to form the benzodiazepine core .
  • Coupling Reactions : Amide or ester bond formation using reagents like EDC/HOBt for carboxylate functionalization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for high-purity yields .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and stereochemistry (e.g., δ 1.50 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (exact mass: 276.189665 g/mol) .
  • X-ray Crystallography : SHELX software for structure determination, refining atomic positions with R-factors < 0.05 .
  • Hydrogen Bonding Analysis : Graph set notation to map intermolecular interactions in crystal lattices .

Q. What analytical techniques are used for purity assessment and structural validation?

  • HPLC/GC-MS : To quantify purity (>95%) and detect residual solvents .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can ring puckering in the benzodiazepine core be quantitatively analyzed?

The Cremer-Pople puckering coordinates are applied:

  • Mathematical Framework : Define a mean plane for the 7-membered ring and calculate out-of-plane displacements (amplitude qq, phase angle ϕ\phi) .
  • Software Tools : Use computational packages (e.g., Gaussian, ORCA) to optimize geometry and derive puckering parameters from crystallographic data .
  • Case Study : Compare puckering amplitudes in different solvents to assess conformational flexibility .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

  • SHELX Refinement : Apply TWIN/BASF commands to model twinned crystals and improve R-factor convergence .
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., tert-butyl groups) and refine anisotropic displacement parameters .
  • Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles .

Q. What methodologies elucidate hydrogen bonding patterns in the crystal lattice?

  • Graph Set Analysis (GSA) : Classify hydrogen bonds (e.g., DD, C22(8)C_{2}^{2}(8) motifs) to predict packing behavior .
  • Synthonic Engineering : Correlate H-bond networks with solubility and stability using Mercury CSD .
  • Dynamic Studies : Variable-temperature XRD to track H-bond reorganization under thermal stress .

Q. What biological activities are hypothesized for this compound, and how are they validated?

  • Target Prediction : Molecular docking (AutoDock Vina) against kinases or GPCRs, leveraging structural analogs with anti-inflammatory/anticancer activity .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} values via fluorescence-based kinase assays (e.g., EGFR, PI3K) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • SAR Studies : Modify substituents (e.g., tert-butyl, hydroxyl) to optimize potency and selectivity .

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